9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
Beschreibung
The compound 9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:
- A 9-methyl group on the pyrido-pyrimidinone ring.
- A (Z)-configured thiazolidin-5-ylidene substituent at position 3, bearing a 3-methyl group, 4-oxo, and 2-thioxo functional groups.
Eigenschaften
IUPAC Name |
(5Z)-3-methyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S2/c1-13-4-3-6-25-17(13)22-16(21-5-7-24-8-10-28-11-9-24)14(18(25)26)12-15-19(27)23(2)20(29)30-15/h3-4,6,12,21H,5,7-11H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAUFGLPOQATCX-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits various biological activities, primarily due to its unique structural features. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Structural Overview
The compound is characterized by:
- Thiazolidinone ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridopyrimidine core : Contributes to the compound's interaction with various biological targets.
- Morpholine moiety : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone, including this compound, demonstrate significant antimicrobial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentration (MIC) values were reported to be significantly lower than those of standard antibiotics like ampicillin and streptomycin.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.20 ± 0.00 |
| Staphylococcus aureus | 0.003 ± 0.0005 |
| Enterobacter cloacae | 0.004–0.03 |
| Pseudomonas aeruginosa | 0.30 ± 0.03 |
The most sensitive strain identified was Enterobacter cloacae , while E. coli showed resistance .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : Compounds similar to this one exhibited cytotoxic effects on several cancer cell lines, indicating potential as anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical carcinoma) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound could act by inhibiting key enzymes involved in tumor growth and proliferation .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes like COX-2 and others implicated in inflammation and cancer progression.
- Receptor Interaction : Its structure allows it to fit into active sites or binding pockets of target proteins, disrupting normal cellular functions.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Potential :
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolidine derivatives, including those related to the compound . Research has shown that thiazolidinone derivatives exhibit potent cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazolidine motifs have demonstrated significant anti-glioma activity, effectively reducing cell viability in glioblastoma multiforme models. This suggests that modifications to the thiazolidine structure can lead to enhanced antitumor efficacy .
Table 1: Antitumor Activity of Thiazolidinone Derivatives
Antiviral Activity
The compound's structural features suggest potential antiviral applications. Thiazolidine derivatives have been evaluated for their activity against human immunodeficiency virus (HIV). A series of pyrimidinone derivatives were synthesized and tested for their inhibitory effects on HIV replication. The results indicated that certain modifications at the C-2 position of the pyrimidine core significantly enhance antiviral potency .
Table 2: Antiviral Activity of Pyrimidinone Derivatives
Enzyme Inhibition
Another promising application of this compound is its potential as an enzyme inhibitor. Research indicates that thiazolidine derivatives can act as small molecule chaperones, facilitating enzyme activity in lysosomal storage diseases like Pompe disease by stabilizing misfolded enzymes. This mechanism is critical for developing therapeutic strategies for such conditions .
Synthesis and Structure-Activity Relationships
The synthesis of analogs based on the core structure of the compound has been extensively studied to determine structure-activity relationships (SAR). Modifications at specific positions have been shown to influence biological activity significantly. For example, varying substituents on the thiazolidine ring can lead to different levels of cytotoxicity and enzyme inhibition .
Table 3: Structure-Activity Relationship Insights
Vergleich Mit ähnlichen Verbindungen
Core Heterocyclic Modifications
The pyrido[1,2-a]pyrimidin-4-one core distinguishes the target compound from analogs like pyrazolo[3,4-d]pyrimidin-4-ones () and furochromenylideneamino-pyrimidinones (). These cores influence electronic properties and binding affinities:
- Pyrazolo-pyrimidinones (e.g., compounds 10a–b in ) feature a fused pyrazole ring, which may alter steric hindrance and hydrogen-bonding capacity .
Thiazolidinone Substituent Variations
The thiazolidinone moiety is critical for bioactivity. Key comparisons include:
Amino Side Chain Modifications
The 2-(4-morpholinyl)ethylamino group in the target compound contrasts with:
- 2-Hydroxyethylamino (): Improves hydrophilicity but may decrease metabolic stability due to hydroxyl group reactivity .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, inferences from analogs suggest:
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including:
- Knoevenagel condensation : Reacting thiazolidinone derivatives with aldehyde-containing intermediates under reflux in ethanol .
- Mannich-type reactions : Introducing morpholinyl-ethylamino groups via nucleophilic substitution or coupling reactions .
- Catalytic methods : Using p-toluenesulfonic acid (p-TSA) as a catalyst for one-pot syntheses of related heterocycles, optimizing reaction time (8–10 hours) and solvent systems (ethanol or DMF) . Key purification steps include recrystallization from ethanol-DMF mixtures and column chromatography .
Q. How is the compound characterized structurally?
Essential techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, with aromatic proton shifts (δ 7.2–8.5 ppm) and thione sulfur signals (δ ~180 ppm in ¹³C) .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
- Elemental analysis : Matching experimental C/H/N/S percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What in vitro models assess its biological activity?
Standard preclinical models include:
- Analgesic activity : The "acetic acid writhing" test in rodents, measuring inhibition of abdominal contractions .
- Anti-inflammatory assays : Carrageenan-induced paw edema models to evaluate COX-2 inhibition potential .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can synthesis be optimized for higher yields?
Strategies include:
- Catalyst screening : Testing Brønsted acids (e.g., p-TSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Solvent optimization : Replacing ethanol with DMF or THF to improve solubility of intermediates .
- Microwave-assisted synthesis : Reducing reaction time (e.g., from 10 hours to 30 minutes) for condensation steps .
Q. How to resolve contradictions in biological activity data?
Discrepancies may arise from:
- Structural isomers : Configurational differences (Z/E) in the thiazolidinone-methylidene group affecting binding affinity. Confirm stereochemistry via NOESY NMR .
- Purity issues : Use HPLC (C18 column, acetonitrile-water gradient) to detect impurities >0.1% .
- Bioisosteric effects : Compare activity with 4-hydroxyquinolin-2-one analogs to validate target engagement hypotheses .
Q. What computational methods predict physicochemical properties?
Protocols include:
- Density Functional Theory (DFT) : Calculating HOMO-LUMO gaps to assess redox stability .
- Molecular docking : Simulating interactions with COX-2 or kinase targets (PDB: 1CX2) using AutoDock Vina .
- ADMET prediction : SwissADME or pkCSM tools to estimate logP (target: <5), bioavailability (≥30%), and CYP450 inhibition .
Q. How to design SAR studies for substituent modifications?
Focus on:
- Thiazolidinone ring : Replace the 2-thioxo group with 2-oxo to test hydrogen bonding effects .
- Morpholinyl-ethylamino side chain : Introduce alkyl or aryl spacers to modulate lipophilicity .
- Pyrido-pyrimidine core : Fluorinate the 9-methyl group to enhance metabolic stability .
Q. What are key handling and stability considerations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
